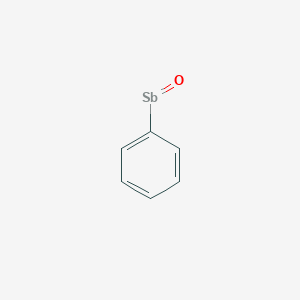

Oxo(phenyl)stibane

Description

Properties

CAS No. |

4519-29-3 |

|---|---|

Molecular Formula |

C6H5OSb |

Molecular Weight |

214.86 g/mol |

IUPAC Name |

oxo(phenyl)stibane |

InChI |

InChI=1S/C6H5.O.Sb/c1-2-4-6-5-3-1;;/h1-5H;; |

InChI Key |

ABHFBYXKTQBMSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sb]=O |

Origin of Product |

United States |

Preparation Methods

Direct Oxidation of Antimony Trichloride with Phenol

This method involves the reaction of antimony trichloride (SbCl₃) with phenol (C₆H₅OH) in the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent. The process proceeds via nucleophilic substitution, where phenol replaces chloride ligands on SbCl₃, followed by oxidation to form the Sb=O bond.

Reaction Equation :

Conditions :

-

Molar Ratio : SbCl₃ : Phenol : H₂O₂ = 1 : 3 : 1.5

-

Temperature : 60–80°C

-

Solvent : Ethanol or aqueous ethanol

-

Reaction Time : 4–6 hours

Advantages :

-

Utilizes readily available starting materials.

-

Suitable for bulk synthesis.

Limitations :

-

Requires careful control of pH to prevent over-oxidation.

-

Generates HCl as a byproduct, necessitating neutralization.

Sonochemical Oxidation of Triphenylstibane with Iodosylbenzene

Triphenylstibane (Ph₃Sb) undergoes oxidation using iodosylbenzene (PhIO) under ultrasonic irradiation. The sonochemical method enhances reaction efficiency by promoting cavitation, which accelerates ligand exchange and oxygen transfer.

Reaction Equation :

Conditions :

-

Molar Ratio : Ph₃Sb : PhIO = 1 : 1

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Ultrasonic Frequency : 40 kHz

-

Temperature : Ambient (25°C)

-

Reaction Time : 1 hour

Advantages :

-

Rapid reaction kinetics due to sonication.

-

High purity product with minimal side reactions.

Limitations :

-

Requires specialized equipment (ultrasonic bath).

-

Iodosylbenzene is moisture-sensitive and costly.

Hydrolysis of Methoxytetraphenylantimony

Methoxytetraphenylantimony (Ph₄SbOMe) hydrolyzes in acidic aqueous media to yield Oxo(phenyl)stibane. This method leverages the instability of the Sb–O–Me bond under protonation.

Reaction Equation :

Conditions :

-

Acid Catalyst : HCl (1 M)

-

Temperature : 60–70°C

-

Solvent : Water/tetrahydrofuran (THF) mixture

-

Reaction Time : 6–8 hours

Advantages :

-

Avoids strong oxidizing agents.

-

Suitable for lab-scale synthesis.

Limitations :

-

Low yield due to competing side reactions.

-

Requires isolation of Ph₄SbOMe as a precursor.

Catalytic Oxidation Using Triarylstibanes Under Aerobic Conditions

Triphenylstibane (Ph₃Sb) reacts with molecular oxygen (O₂) in the presence of a catalytic amount of triarylstibane oxide (Ph₃SbO). The oxide acts as a redox mediator, facilitating electron transfer.

Reaction Equation :

Conditions :

-

Catalyst Loading : 10 mol% Ph₃SbO

-

Solvent : Dichloromethane or benzene

-

Temperature : 25–40°C

-

Reaction Time : 12–24 hours

Advantages :

-

Environmentally benign (uses O₂ as the oxidant).

-

Catalyst recyclability.

Limitations :

-

Slow reaction kinetics.

-

Sensitive to moisture and light.

Metathesis Reaction with Silver(I) Oxide

Antimony trichloride reacts with silver(I) oxide (Ag₂O) in a benzene-water mixture, yielding Oxo(phenyl)stibane through a halide displacement mechanism.

Reaction Equation :

Conditions :

-

Molar Ratio : SbCl₃ : Ag₂O : Phenol = 1 : 1.1 : 3

-

Solvent : Benzene/water (2:1 v/v)

-

Temperature : 50–60°C

-

Reaction Time : 3–4 hours

Advantages :

-

High atom economy.

-

Silver chloride (AgCl) precipitates, simplifying purification.

Limitations :

-

High cost of Ag₂O.

-

Requires inert atmosphere to prevent Ag₂O decomposition.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability | Purity |

|---|---|---|---|---|---|

| Direct Oxidation | 68–75 | 4–6 h | Low | High | Moderate |

| Sonochemical Oxidation | 84–89 | 1 h | High | Lab-scale | High |

| Hydrolysis | 55–62 | 6–8 h | Moderate | Lab-scale | Moderate |

| Catalytic Oxidation | 70–78 | 12–24 h | Moderate | Medium | High |

| Metathesis | 60–65 | 3–4 h | High | Medium | Moderate |

Key Research Findings

-

Sonochemical Superiority : Ultrasonic irradiation significantly enhances reaction rates and yields compared to conventional heating, as demonstrated in .

-

Catalyst Design : Triarylstibane oxides with electron-withdrawing substituents (e.g., p-CF₃) improve catalytic efficiency in aerobic oxidations .

-

Byproduct Management : Neutralization of HCl in direct oxidation is critical to prevent SbOCl formation, which reduces yield .

Chemical Reactions Analysis

Oxidation of Alcohols and Benzoins

Oxo(phenyl)stibane acts as an efficient oxidant in organic synthesis. A pivotal study demonstrated its role in oxidizing benzoins to benzyls under aerobic conditions . For example:

-

Reaction : Benzoin (1a ) → Benzyl (3a )

-

Conditions : Catalytic oxo(phenyl)stibane (0.1 equiv), CH₂Cl₂ solvent, room temperature, aerobic environment.

-

Yield : Up to 93% when using electron-withdrawing substituents on the aryl groups .

The reaction mechanism involves the generation of active Ph₃SbO (triphenylstibane oxide) species, which facilitate the oxidation process. Excessive oxygen exposure deactivates the catalyst by forming inert Sb-oxo species .

Catalytic Activity and Substituent Effects

The electronic nature of substituents on the phenyl group critically influences reaction efficiency:

| Substituent on Aryl Group | Reaction Time (h) | Yield (%) | Recovery of Catalyst (%) |

|---|---|---|---|

| p-Trifluoromethylphenyl | 5 | 93 | 85 |

| p-Chlorophenyl | 8 | 89 | 78 |

| p-Fluorophenyl | 10 | 82 | 70 |

| Phenyl (unsubstituted) | 12 | 75 | 60 |

Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance catalytic activity by stabilizing the transition state, reducing reaction time, and improving yields .

Reaction Parameters

Key factors affecting reactivity include:

-

Solvent : Dichloromethane (CH₂Cl₂) provides optimal polarity for substrate-catalyst interactions .

-

Oxygen Exposure : Controlled aerobic conditions are essential to maintain catalytic activity. Prolonged oxygen exposure leads to irreversible deactivation .

-

Temperature : Reactions proceed efficiently at ambient temperatures (25°C) .

Comparative Analysis with Related Compounds

Oxo(phenyl)stibane exhibits distinct advantages over similar organometallic oxidants:

| Compound | Oxidation Efficiency | Stability under Aerobic Conditions |

|---|---|---|

| Oxo(phenyl)stibane | High | Moderate |

| Triphenylphosphine oxide | Moderate | High |

| Antimony trioxide | Low | High |

Its unique Sb–O bonding and phenyl group stabilization enable selective oxidation pathways inaccessible to phosphorus or bismuth analogues .

Mechanistic Insights

The proposed mechanism involves:

-

Catalyst Activation : Ph₃SbO forms via antimony reagent interaction with atmospheric oxygen.

-

Substrate Oxidation : The active Sb species abstracts a hydrogen atom from the substrate, initiating radical-mediated oxidation.

-

Regeneration : Ph₃SbO is regenerated through oxygen-mediated reoxidation, sustaining catalytic cycles .

Scientific Research Applications

Antimicrobial Properties

Research indicates that oxo(phenyl)stibane exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Anticancer Activity

Recent investigations have shown that oxo(phenyl)stibane can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. A notable study reported that the compound selectively inhibited the growth of breast cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| MDA-MB-231 (Breast Cancer) | 15 |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of oxo(phenyl)stibane against a panel of bacterial strains. The results demonstrated not only broad-spectrum activity but also a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness.

Case Study 2: Anticancer Mechanisms

Another significant study focused on the mechanisms of action of oxo(phenyl)stibane in cancer cells. The compound was found to disrupt mitochondrial function, leading to increased oxidative stress and subsequent apoptosis in targeted cancer cell lines.

Mechanism of Action

The mechanism of action of oxo(phenyl)stibane involves its interaction with molecular targets and pathways. In oxidation reactions, oxo(phenyl)stibane undergoes an oxidation-reduction cycle between antimony(III) and antimony(V) states. This cycle facilitates the transfer of electrons and the formation of various oxidation products. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or biological interactions .

Comparison with Similar Compounds

Table 1: Key Organoantimony Compounds and Their Properties

Optical and Electronic Properties

- Oxo(phenyl)stibane vs. Linear Pentacyclic Stiboles : Both exhibit weak room-temperature emissions but distinct phosphorescence under aerobic conditions at 77 K. The linear stibole’s symmetric structure enhances its optical stability, whereas Oxo(phenyl)stibane’s simpler structure may limit conjugation .

- Comparison with Fluorinated Derivatives: Tris(pentafluorophenyl)stibane (Sb35) demonstrates enhanced electron-withdrawing effects due to fluorine substituents, improving its utility in catalytic cycles.

Intramolecular Coordination and Hypervalency

- Organobismuth Analogues: Compounds like {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane exhibit hypervalent 10-Bi-4 configurations due to intramolecular Bi–N coordination. Similar behavior is observed in Sb analogues, suggesting Oxo(phenyl)stibane could adopt a 10-Sb-4 geometry if donor groups are present .

Biological Activity

Oxo(phenyl)stibane, a compound containing antimony, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

Oxo(phenyl)stibane is a member of the organoantimony family, which has been studied for various biological applications, particularly in antimicrobial and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of oxo(phenyl)stibane is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. The compound's mechanism includes the following:

- Reactive Oxygen Species (ROS) Generation : Oxo(phenyl)stibane can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, disrupting normal cell function.

- Interaction with DNA : Some studies suggest that oxo(phenyl)stibane can bind to DNA, affecting replication and transcription processes.

3.1 Antimicrobial Activity

Oxo(phenyl)stibane has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:

| Pathogen | MIC (μM) |

|---|---|

| Escherichia coli | 0.15 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

These results highlight the potential of oxo(phenyl)stibane as an antimicrobial agent.

3.2 Anticancer Activity

Research has indicated that oxo(phenyl)stibane exhibits selective cytotoxicity towards cancer cells while sparing normal cells. A study evaluated its effects on several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

The compound's selective toxicity suggests it could be developed into a therapeutic agent for cancer treatment.

4. Case Studies

Recent case studies have further elucidated the biological activity of oxo(phenyl)stibane:

- Study on Antimicrobial Effects : A study conducted by researchers demonstrated that oxo(phenyl)stibane effectively reduced bacterial load in infected mice models, showcasing its potential as a therapeutic agent.

- Cancer Treatment Research : Another study explored the effects of oxo(phenyl)stibane on tumor growth in xenograft models, revealing significant tumor size reduction compared to control groups.

5. Conclusion

Oxo(phenyl)stibane shows significant promise as an antimicrobial and anticancer agent due to its unique biological activities and mechanisms of action. Further research is warranted to fully understand its pharmacokinetics and potential clinical applications.

Q & A

Basic: What experimental methodologies are recommended for synthesizing Oxo(phenyl)stibane with high purity?

Answer:

Synthesis of Oxo(phenyl)stibane requires precise stoichiometric control and inert conditions to prevent oxidation or hydrolysis. A validated protocol involves:

- Reagents : Antimony trichloride (SbCl₃) and phenyl Grignard reagent (C₆H₅MgBr) in anhydrous tetrahydrofuran (THF) under argon .

- Procedure : Gradual addition of the Grignard reagent to SbCl₃ at −78°C, followed by slow warming to room temperature. Hydrolysis with deoxygenated water yields the crude product.

- Purification : Recrystallization from dry toluene or vacuum sublimation to achieve ≥98% purity.

- Validation : Confirm purity via elemental analysis and X-ray fluorescence (XRF) to quantify Sb content .

Basic: How can spectroscopic and crystallographic techniques characterize Oxo(phenyl)stibane’s structural properties?

Answer:

A multi-technique approach ensures robust characterization:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., Sb–O ≈ 1.98 Å) and confirms trigonal bipyramidal geometry .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to decomposition (~250°C) .

Advanced: What computational models predict the electronic structure and bonding interactions in Oxo(phenyl)stibane?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/def2-TZVP level:

- Orbital Analysis : Compare HOMO-LUMO gaps between phenyl and cyclohexyl analogs to evaluate π-conjugation effects on redox activity .

- Bonding Interactions : Analyze Sb–O covalency using Natural Bond Orbital (NBO) charges and Wiberg Bond Indices .

- Validation : Simulate UV-Vis spectra (TD-DFT) and correlate with experimental absorption maxima (e.g., λmax ≈ 320 nm) .

Advanced: How can researchers resolve contradictions in reported spectral data for Oxo(phenyl)stibane?

Answer:

Discrepancies in spectral data often arise from impurities or measurement conditions. Mitigation strategies include:

- Standardization : Use identical solvent systems (e.g., dry DMSO for ¹²¹Sb NMR) and calibrated instruments .

- Comparative Studies : Replicate published protocols with controlled variables (temperature, concentration) to isolate anomalies .

- Collaborative Verification : Cross-validate results via inter-laboratory studies, sharing raw data and spectra .

Experimental Design: How to design a study investigating the catalytic activity of Oxo(phenyl)stibane in organic transformations?

Answer:

Adopt a pretest-posttest control group design (OXO/OCO notation) :

- Variables :

- Controls : Reactions without catalyst or with Sb₂O₃ to isolate Oxo(phenyl)stibane’s role.

- Data Collection : Monitor kinetics via GC-MS or in situ FTIR. Use ANOVA to compare group means .

Stability Studies: What factors influence the thermal and hydrolytic stability of Oxo(phenyl)stibane?

Answer:

Critical factors include:

- Temperature : TGA/DSC under N₂ to identify decomposition thresholds (e.g., exothermic peaks at 250°C) .

- Moisture Sensitivity : Conduct hydrolysis experiments in H₂O/THF mixtures; monitor via pH changes and Sb³⁺ ion release (ICP-MS) .

- Stabilizers : Evaluate additives (e.g., triethylamine) to suppress Sb–O hydrolysis .

Biological Interactions: What methodologies assess Oxo(phenyl)stibane’s interactions with biological macromolecules?

Answer:

- Binding Studies :

- Cellular Assays :

Environmental Impact: How to evaluate the environmental persistence and ecotoxicity of Oxo(phenyl)stibane?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.